2,6-Difluoro-3-methoxypyridine

Description

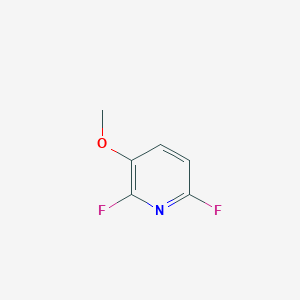

2,6-Difluoro-3-methoxypyridine is a fluorinated pyridine derivative with a methoxy substituent at the 3-position and fluorine atoms at the 2- and 6-positions. Its molecular formula is C₆H₅F₂NO, and its molecular weight is 145.12 g/mol. The fluorine atoms, being highly electronegative, induce strong electron-withdrawing effects, while the methoxy group (-OCH₃) donates electrons via resonance. This electronic duality makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine is prized for enhancing metabolic stability and bioavailability .

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

2,6-difluoro-3-methoxypyridine |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

InChI Key |

ZKTCDPIQFOECKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further fluorinated to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods allow for the efficient production of fluorinated pyridines, including this compound, in significant yields .

Chemical Reactions Analysis

Functionalization via Cross-Coupling Reactions

The fluorine atoms at positions 2 and 6 enable nickel- or palladium-catalyzed cross-couplings:

Nickel-Catalyzed Reductive Coupling

-

Reagents : Aryl iodides, difluoromethyl 2-pyridyl sulfone.

-

Conditions : Mild temperatures, visible-light irradiation.

-

Outcome : Biaryls or polysubstituted pyridines via Minisci-type reactions .

Suzuki-Miyaura Coupling

While fluorides are poor leaving groups, activated positions (e.g., adjacent to methoxy) may undergo substitution:

-

Substrate : 3-methoxy-2,6-difluoropyridine.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids, 80–100°C.

Demethylation of the Methoxy Group

The methoxy group at position 3 can be hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Conditions : NaOH (2M), 80°C, 8 h.

-

Limitation : Competing defluorination possible at elevated temperatures.

-

Electrophilic Substitution

The electron-donating methoxy group directs electrophiles to the para position (C-4) relative to itself, while fluorines deactivate ortho/para positions:

-

Nitration :

-

Sulfonation :

-

Conditions : SO₃/H₂SO₄, 50°C.

-

Product : 4-Sulfo-2,6-difluoro-3-methoxypyridine.

-

Radical Reactions

The methoxy group stabilizes radicals, enabling oxidative degradation pathways:

-

OH- Radical Attack :

Mechanistic Insights

Scientific Research Applications

2,6-Difluoro-3-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased biological activity. The methoxy group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- This compound is commercially available in milligram-to-gram quantities (e.g., CymitQuimica), reflecting its demand in small-molecule drug discovery .

- 2,5-Dichloro-6-iodo-3-methoxypyridine is cataloged in pyridine derivative databases, underscoring its niche role in medicinal chemistry .

- The anisole derivative demonstrates the broader applicability of fluorinated ethers in industrial chemistry, though its benzene ring lacks the electron-deficient character of pyridine .

Biological Activity

2,6-Difluoro-3-methoxypyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique properties conferred by fluorine substitution often enhance the pharmacological profiles of organic compounds, making them valuable in drug discovery and development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic substitution reactions on pyridine derivatives. The introduction of methoxy and fluorine groups at specific positions alters the electronic properties and steric hindrance of the compound, which can significantly impact its biological activity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2,6-Difluoropyridine + Methanol (with acid catalyst) | This compound |

| 2 | Nucleophilic substitution with amines | Various derivatives |

Biological Activity

The biological activity of this compound has been explored in various studies. Key areas of interest include:

Anticancer Properties

Fluorinated pyridines are often investigated for their anticancer activities due to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound's ability to modulate signaling pathways associated with cancer progression is a promising area for further exploration .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases and other enzymes critical for cellular processes.

- Receptor Interaction : Fluorinated compounds can interact with various receptors, potentially altering cellular signaling pathways .

Case Studies

- In Vitro Studies : A study examining the effects of fluorinated pyridines on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The presence of fluorine was linked to enhanced binding affinity to target proteins .

- Antiviral Efficacy : Research on related compounds showed that fluorination increases metabolic stability and antiviral potency against HIV . While direct studies on this compound are needed, these findings suggest a similar potential.

Q & A

Q. What are the optimal synthetic routes for 2,6-difluoro-3-methoxypyridine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or fluorination of precursor pyridine derivatives. For example, cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) has been used for efficient fluorination of 3-substituted-2,6-dichloropyridines under mild conditions (60–80°C, 12–24 hours) . Optimization strategies include:

- Reagent selection: Compare fluorinating agents (e.g., KF, CsF, or tetrabutylammonium fluoride) for yield and purity.

- Temperature control: Lower temperatures reduce side reactions but may slow fluorination.

- Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Data Table:

| Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CsF | DMSO | 80 | 24 | 85 |

| KF | DMF | 100 | 36 | 62 |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes fluorine substituents, while ¹H/¹³C NMR confirms methoxy and pyridine ring positions.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives .

- HPLC-PDA: Assesses purity (>98% required for biological assays) .

Q. How can the stability of this compound be evaluated under varying storage and reaction conditions?

Methodological Answer: Stability studies should include:

- Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures .

- Accelerated Aging: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–4 weeks, monitoring degradation via HPLC.

- Solution Stability: Test in polar (DMSO, MeOH) and nonpolar solvents (toluene) under inert (N₂) and ambient conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory fluorination efficiencies in this compound synthesis?

Methodological Answer: Discrepancies in fluorination yields often arise from:

- Electronic Effects: Electron-withdrawing groups (e.g., methoxy) deactivate the pyridine ring, reducing SNAr reactivity. Computational DFT studies can model charge distribution and transition states .

- Steric Hindrance: Bulky substituents at the 3-position may block fluoride ion access. X-ray crystallography or molecular docking can visualize spatial constraints .

Resolution Strategy: Compare experimental data (e.g., reaction rates) with computational predictions to identify dominant factors .

Q. How can QSAR models guide the design of this compound derivatives for target-specific bioactivity?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) workflows include:

- Descriptor Selection: Calculate electronic (HOMO/LUMO), steric (molar refractivity), and thermodynamic (logP) parameters.

- Training Data: Use bioassay results (e.g., IC₅₀ values) from analogs like 2-(3,5-difluorobenzoyl)-6-methoxypyridine, which show anti-inflammatory activity .

- Validation: Apply leave-one-out cross-validation and external test sets to ensure model robustness.

Q. What strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

Methodological Answer: Address inconsistencies via:

- Target Validation: Use CRISPR knockouts or siRNA to confirm receptor binding specificity.

- Metabolic Stability Assays: Test if metabolic byproducts (e.g., demethylated analogs) contribute to observed activity .

- Orthogonal Assays: Combine enzymatic inhibition data with cell-based viability assays to rule out off-target effects .

Q. How can tandem reactions expand the utility of this compound in synthesizing polysubstituted pyridines?

Methodological Answer: Tandem nucleophilic substitutions enable sequential functionalization:

Initial Fluorination: Use CsF/DMSO to install fluorine at C2 and C6 .

Methoxy Retention: Protect the 3-methoxy group with tert-butyldimethylsilyl (TBS) to prevent displacement .

Third-Site Modification: Introduce amines or thiols at C4 via palladium-catalyzed cross-coupling.

Example Reaction Pathway:

| Step | Reagents | Product |

|---|---|---|

| 1 | CsF, DMSO, 80°C | This compound |

| 2 | TBSCl, imidazole, DMF | 3-(TBS-Protected)-derivative |

| 3 | Pd(dba)₂, XPhos, ArB(OH)₂ | 4-Aryl-substituted analog |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.